2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)
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Overview
Description
2,2’-Bis(1-propyl-1H-benzimidazole-2-yl)-1,1’-biphenyl is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(1-propyl-1H-benzimidazole-2-yl)-1,1’-biphenyl typically involves the following steps:
Formation of Benzimidazole Rings: The initial step involves the formation of benzimidazole rings through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole rings are then alkylated with propyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of two benzimidazole units with a biphenyl linker using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(1-propyl-1H-benzimidazole-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides or quinone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties in treating various diseases.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-Bis(1-propyl-1H-benzimidazole-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(1-methyl-1H-benzimidazole-2-yl)-1,1’-biphenyl
- 2,2’-Bis(1-ethyl-1H-benzimidazole-2-yl)-1,1’-biphenyl
- 2,2’-Bis(1-butyl-1H-benzimidazole-2-yl)-1,1’-biphenyl
Uniqueness
2,2’-Bis(1-propyl-1H-benzimidazole-2-yl)-1,1’-biphenyl is unique due to its specific propyl substituents, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
CAS No. |
483367-08-4 |
---|---|
Molecular Formula |
C32H30N4 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-propyl-2-[2-[2-(1-propylbenzimidazol-2-yl)phenyl]phenyl]benzimidazole |
InChI |
InChI=1S/C32H30N4/c1-3-21-35-29-19-11-9-17-27(29)33-31(35)25-15-7-5-13-23(25)24-14-6-8-16-26(24)32-34-28-18-10-12-20-30(28)36(32)22-4-2/h5-20H,3-4,21-22H2,1-2H3 |
InChI Key |
MMZIFDHZGIIZGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3C4=CC=CC=C4C5=NC6=CC=CC=C6N5CCC |
Origin of Product |
United States |
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